molecular formula C10H7ClN2O3 B15185110 Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt CAS No. 158631-53-9

Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt

Cat. No.: B15185110
CAS No.: 158631-53-9
M. Wt: 238.63 g/mol
InChI Key: OMQOSAQYIWUJKE-UHFFFAOYSA-N
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Description

Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt is a complex organic compound that belongs to the cinnolinium family This compound is characterized by its unique structure, which includes a cinnolinium core with various functional groups attached, such as a carboxymethyl group, a chlorine atom, and a hydroxyl group The inner salt form indicates that the compound exists in a zwitterionic state, where both positive and negative charges are present within the same molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt typically involves a multi-step process. One common method includes the Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions . This method involves the use of rhodium catalysts to facilitate the formation of the cinnolinium core through oxidative coupling and cyclization of appropriate precursors. The reaction conditions often include the use of oxidizing agents and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially modifying its biological activity.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in reduction reactions.

    Solvents: Reactions are often carried out in solvents such as dichloromethane, ethanol, or water, depending on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted cinnolinium compounds.

Scientific Research Applications

Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may interact with mitochondrial pathways, leading to apoptosis in cancer cells through the generation of reactive oxygen species . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

158631-53-9

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-(6-chloro-4-oxo-1H-cinnolin-2-ium-2-yl)acetate

InChI

InChI=1S/C10H7ClN2O3/c11-6-1-2-8-7(3-6)9(14)4-13(12-8)5-10(15)16/h1-4H,5H2,(H-,12,14,15,16)

InChI Key

OMQOSAQYIWUJKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=[N+](N2)CC(=O)[O-]

Origin of Product

United States

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